Superior Potency: Allo-aca Demonstrates Picomolar Antiproliferative Activity, Outperforming LDFI and d-Ser
Allo-aca inhibits leptin-induced proliferation of MCF-7 breast cancer cells with an IC50 of 200 pM, which is significantly lower than the effective concentration of the comparator LDFI (1 nM) required to abolish leptin-induced growth in similar assays [1][2]. In MDA-MB-231 triple-negative breast cancer cells, Allo-aca inhibits proliferation at a concentration as low as 50 pM [3]. In contrast, the derivative d-Ser requires a 1 nM concentration to achieve inhibition in ObR-positive cancer cells [2]. This demonstrates a 5- to 20-fold higher potency for Allo-aca compared to these peptide-based alternatives in cell-based assays.
| Evidence Dimension | Inhibition of leptin-induced cancer cell proliferation |
|---|---|
| Target Compound Data | IC50 = 200 pM (MCF-7); 50 pM (MDA-MB-231) |
| Comparator Or Baseline | LDFI: 1 nM (MCF-7); d-Ser: 1 nM (breast/colorectal cancer cells) |
| Quantified Difference | Allo-aca is 5-fold more potent than LDFI and 20-fold more potent than d-Ser in MCF-7 cells. |
| Conditions | In vitro cell proliferation assays using MCF-7 and MDA-MB-231 breast cancer cell lines stimulated with leptin. |
Why This Matters
This higher potency allows for the use of lower compound concentrations in experimental setups, potentially reducing off-target effects and conserving valuable compound stock.
- [1] Catalano S, et al. A novel leptin antagonist peptide inhibits breast cancer growth in vitro and in vivo. J Cell Mol Med. 2015 May;19(5):1122-32. View Source
- [2] Beccari S, et al. Designer peptide antagonist of the leptin receptor with peripheral antineoplastic activity. Peptides. 2013 Jun;44:127-34. View Source
- [3] Glpbio. Allo-aca Product Page. Glpbio Catalog No. GC63725. View Source
